3-Oxa-9-azaspiro[5.5]undecane
Overview
Description
3-Oxa-9-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural feature that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom . This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential as a drug-like molecule .
Mechanism of Action
Target of Action
The primary target of 3-Oxa-9-azaspiro[5Compounds with similar structures, such as 3,9-diazaspiro[55]undecane-based compounds, have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists . GABAAR plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
The exact mode of action of 3-Oxa-9-azaspiro[5If it acts similarly to related compounds, it may function as an antagonist at the GABAAR, preventing the binding of GABA and thus inhibiting the receptor’s function . This could lead to changes in neuronal excitability.
Biochemical Pathways
The specific biochemical pathways affected by 3-Oxa-9-azaspiro[5If it acts as a GABAAR antagonist, it could affect the GABAergic signaling pathway, potentially leading to increased neuronal excitability and altered neural communication .
Result of Action
The molecular and cellular effects of 3-Oxa-9-azaspiro[5If it acts as a GABAAR antagonist, it could lead to increased neuronal excitability and altered neural communication .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Oxa-9-azaspiro[5It is known that the compound is relatively stable at room temperature but can decompose or react with heat, light, oxygen, and other factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxa-9-azaspiro[5.5]undecane can be achieved through various methods. One notable approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step while introducing various substituents at position 4 of the spiro ring . Another method involves a six-step route using the olefin metathesis reaction on a Grubbs catalyst, although this method is complex and expensive .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-Oxa-9-azaspiro[5.5]undecane undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include Grubbs catalyst for olefin metathesis and various reagents for Prins cyclization . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products: The major products formed from reactions involving this compound include derivatives with high activity against antibiotic-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis . These derivatives exhibit significant potential as antituberculosis agents .
Scientific Research Applications
3-Oxa-9-azaspiro[5.5]undecane has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of agonists of the free fatty acid receptor FFA1, inhibitors of soluble epoxide hydrolase, and various antibacterial agents .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-Oxa-9-azaspiro[5.5]undecane include other spirocyclic structures, such as 3,9-diazaspiro[5.5]undecane . These compounds share the spirocyclic scaffold but differ in their specific substituents and biological activities .
Uniqueness: The uniqueness of this compound lies in its ability to combine flexibility with a limited number of degrees of freedom, making it a versatile scaffold for drug design . Its diverse biological activities and potential as a drug-like molecule further distinguish it from other spirocyclic compounds .
Properties
IUPAC Name |
3-oxa-9-azaspiro[5.5]undecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-5-10-6-2-9(1)3-7-11-8-4-9/h10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGVTIXCHOYDJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653867 | |
Record name | 3-Oxa-9-azaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
311-21-7 | |
Record name | 3-Oxa-9-azaspiro[5.5]undecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=311-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxa-9-azaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-oxa-9-azaspiro[5.5]undecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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